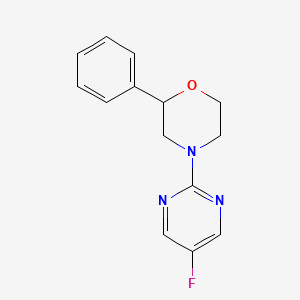

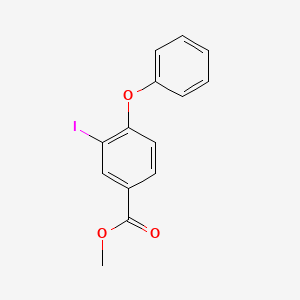

4-(5-Fluoropyrimidin-2-yl)-2-phenylmorpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(5-Fluoropyrimidin-2-yl)-2-phenylmorpholine, also known as FPMP, is a chemical compound that belongs to the class of morpholine derivatives. It is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine biosynthesis pathway. FPMP has been extensively studied for its potential applications in the field of cancer research, as well as for its use as a tool compound for studying the role of DHODH in various biological processes.

科学的研究の応用

Anticancer Agents and Tubulin Inhibition

The synthesis and structure-activity relationship (SAR) of a series of triazolopyrimidines, which share a core structure related to 4-(5-fluoropyrimidin-2-yl)-2-phenylmorpholine, demonstrate their application as anticancer agents through a unique mechanism of tubulin inhibition. These compounds promote tubulin polymerization in vitro without competing with paclitaxel for binding, instead inhibiting the binding of vincas to tubulin. This mechanism allows them to overcome resistance associated with multidrug resistance transporter proteins, showing high potency and efficacy in inhibiting tumor growth in several nude mouse xenograft models when administered orally or intravenously (Zhang et al., 2007).

P2X7 Antagonists for Mood Disorders

Another application involves the discovery and preclinical profiling of a P2X7 antagonist clinical candidate, utilizing a core similar to this compound. This compound demonstrated robust P2X7 receptor occupancy at low doses in rats, with notable solubility and good tolerability in preclinical species, leading to its advancement into phase I clinical trials for the treatment of mood disorders (Chrovian et al., 2018).

Anti-Lung Cancer Activity

Compounds derived from the reaction of 6-fluorobenzo[b]pyran-4-one with aromatic aldehydes, yielding derivatives that show significant anticancer activity against human lung cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine, demonstrate the potential of fluoro-substituted compounds in cancer therapy (Hammam et al., 2005).

Antitubercular Activity

Furthermore, the atom economic and stereoselective synthesis of spiro-piperidin-4-ones through 1,3-dipolar cycloaddition, involving a fluorophenylpyrrolo(spiro[2.3'']oxindole) spiro[3.3']-1'-methyl-5'-(4-fluorophenylmethylidene)piperidin-4'-one, demonstrated potent in vitro and in vivo activity against Mycobacterium tuberculosis, offering a promising lead for developing new antitubercular agents (Kumar et al., 2008).

Kinase Inhibition for Cancer Therapy

Additionally, the facile and regioselective synthesis of 2,4-disubstituted-5-fluoropyrimidines showcases their potential as kinase inhibitors, a class of therapeutic agents crucial for cancer therapy. These novel compounds, including 5-fluoropyrimidine derivatives, have shown activity against various cancer cell lines, indicating their significance in the development of anticancer agents (Wada et al., 2012).

特性

IUPAC Name |

4-(5-fluoropyrimidin-2-yl)-2-phenylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O/c15-12-8-16-14(17-9-12)18-6-7-19-13(10-18)11-4-2-1-3-5-11/h1-5,8-9,13H,6-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZLRADMUIYIRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C2=NC=C(C=N2)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

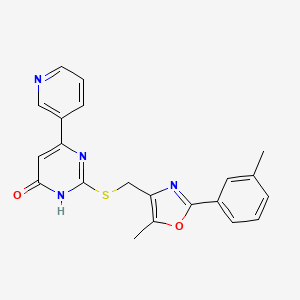

![2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2691461.png)

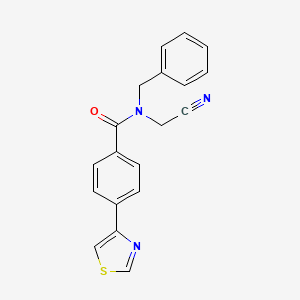

![7-butyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2691463.png)

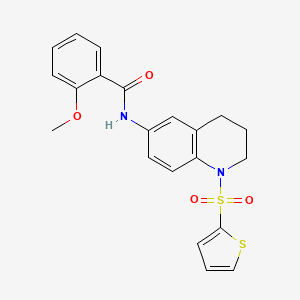

![N-(4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2691473.png)

![N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2691478.png)